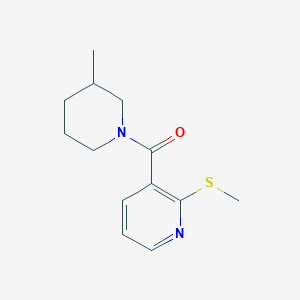
(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is a compound that features a piperidine ring and a pyridine ring, both of which are important structures in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone typically involves the formation of the piperidine and pyridine rings followed by their coupling. One common method involves the reaction of 3-methylpiperidine with 2-methylsulfanylpyridine-3-carboxylic acid under specific conditions to form the desired methanone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone can be reduced to form alcohols.
Substitution: The hydrogen atoms on the piperidine or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted derivatives.
科学研究应用
(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of (3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)amine: Similar structure but with an amine group.
Uniqueness
(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
生物活性
(3-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C13H18N2S
- Molecular Weight : 250.36 g/mol
The structure features a piperidine ring substituted with a methyl group and a pyridine ring that contains a methylthio group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of neurotransmitter systems.
-
Receptor Modulation :
- The compound is believed to interact with several neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in the treatment of neuropsychiatric disorders.
- Similar compounds have shown efficacy as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), indicating potential for treating conditions like schizophrenia and Parkinson's disease .
-
Enzyme Inhibition :
- There is evidence suggesting that derivatives of piperidine compounds can inhibit enzymes related to neurotransmitter breakdown, thereby increasing the availability of neurotransmitters in synaptic clefts.
Study 1: Efficacy in Parkinson's Disease Models
A study on related compounds demonstrated significant efficacy in nonhuman primate models of Parkinson's disease, particularly in reducing l-DOPA-induced dyskinesia. The findings indicated that these compounds could offer therapeutic benefits without the adverse effects commonly associated with current treatments .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of piperidine derivatives has shown that modifications to the piperidine and pyridine rings can enhance potency and selectivity for specific targets. This information is crucial for the design of new drugs based on this compound .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(3-methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-5-4-8-15(9-10)13(16)11-6-3-7-14-12(11)17-2/h3,6-7,10H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJAGQIKFOMYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













